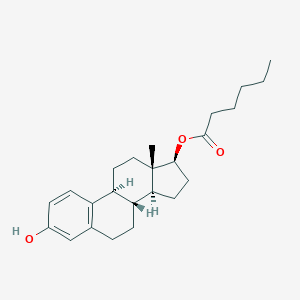

Estradiol 17-Hexanoate

Description

Overview of Estradiol (B170435) (17β-Estradiol) as an Endogenous Steroid Hormone

Estradiol (E2), specifically 17β-estradiol, is a potent estrogenic steroid hormone and the primary female sex hormone. wikipedia.org It plays a crucial role in the regulation of the estrous and menstrual cycles in females. wikipedia.org The hormone is responsible for the development of female secondary sexual characteristics, including breast development, the widening of the hips, and the characteristic female pattern of fat distribution. wikipedia.org Furthermore, estradiol is vital for the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina throughout puberty, adulthood, and pregnancy. wikipedia.org

While primarily known as a female sex hormone, estradiol also has significant physiological effects in other tissues, including bone, fat, skin, liver, and the brain. wikipedia.org In males, it is present at lower concentrations and is involved in various physiological processes. elsevierpure.com Estradiol is synthesized in the body from cholesterol through a series of enzymatic reactions. wikipedia.org The primary sites of production are the ovaries, but it is also produced in the testes, adrenal glands, adipose tissue, liver, breasts, and brain. wikipedia.org

Estradiol exerts its effects primarily by binding to and activating two subtypes of estrogen receptors (ER), ERα and ERβ. wikipedia.orgelsevierpure.com This binding modulates gene transcription and expression in cells that express these receptors, which is the main mechanism through which estradiol mediates its wide-ranging biological effects. wikipedia.org

Rationale for Esterification of Estradiol at the C-17 Position in Chemical Biology Research

The esterification of estradiol at the C-17β hydroxyl group is a key chemical modification employed in research to create prodrugs of the natural hormone. wikipedia.orgoup.com The primary rationale for this modification is to alter the physicochemical properties of estradiol, particularly its lipophilicity. wikipedia.org Increasing the lipophilicity through the addition of an ester group enhances the molecule's duration of action when administered. wikipedia.orgtransfemscience.org This is because the more lipophilic ester forms a depot in muscle and fat tissue from which it is slowly released and subsequently hydrolyzed by esterases back into the active estradiol. wikipedia.org

Esterification at the C-17 position is specific; studies have shown that esterification does not occur at the C-3 phenolic hydroxyl group. oup.com This specificity is crucial as the C-17 hydroxyl group is a key site for metabolic activity. By temporarily blocking this position with an ester, the molecule's metabolic clearance is delayed. oup.com Research has confirmed that C-17 esters of estradiol are potent, long-acting estrogens that exert their biological effects only after being hydrolyzed back to the free steroid. nih.gov This controlled release mechanism allows for less frequent administration and more stable hormonal levels over time, which is a significant advantage in both research and therapeutic contexts.

Historical Context of Estradiol Esters in Long-Acting Hormone Research

The development of long-acting hormone preparations has been a significant area of research, with estradiol esters playing a pivotal role. The first estrogen ester to be commercialized was estradiol benzoate (B1203000) in 1933. wikipedia.org This marked the beginning of a new approach to hormone therapy, aiming to prolong the effects of administered hormones. Following this, numerous other estradiol esters were developed and introduced for medical use. wikipedia.org

One of the most widely utilized estradiol esters is estradiol valerate (B167501), which was first introduced in 1954. wikipedia.org Other significant esters that have been used in medicine include estradiol acetate (B1210297), estradiol cypionate, and estradiol undecylate. wikipedia.orgwikipedia.org The primary advantage of these esters is their ability to provide a sustained release of estradiol, thereby reducing the frequency of injections and maintaining more consistent physiological levels of the hormone. transfemscience.org This was a considerable improvement over the administration of unmodified estradiol, which has a much shorter half-life in the body. glowm.com The historical development of these long-acting esters demonstrates a continuous effort to improve the pharmacokinetic profiles of steroid hormones for better therapeutic outcomes.

Conceptualization of Estradiol 17-Hexanoate within the Prodrug Paradigm

This compound falls squarely within the prodrug paradigm. A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. wikipedia.orgnih.gov In the case of this compound, the addition of the hexanoate (B1226103) ester at the C-17 position renders the estradiol molecule temporarily inactive. wikipedia.org This esterified form has increased lipophilicity, which allows it to be stored in adipose tissue and released slowly over time. wikipedia.org

Once in circulation, esterases in the body cleave the hexanoate group, releasing the active 17β-estradiol. wikipedia.org This conversion is essential for its biological activity, as the ester itself has minimal affinity for the estrogen receptor. wikipedia.orgnih.gov The concept is to use the body's own metabolic processes to control the release of the active hormone, thereby achieving a prolonged therapeutic effect. wikipedia.org This approach is not unique to estradiol and has been applied to other steroid hormones as well, highlighting its importance in drug design and delivery. oup.com The use of this compound as a prodrug exemplifies a strategic approach to optimize the pharmacokinetic properties of a naturally occurring hormone for research and potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLGEOXVTQTIBD-NTYLBUJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562642 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71764-18-6 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies of Estradiol 17 Hexanoate

Regioselective Esterification Strategies

The synthesis of Estradiol (B170435) 17-Hexanoate hinges on achieving regioselectivity, specifically targeting the C17-hydroxyl group of the estradiol molecule while leaving the C3-phenolic hydroxyl group unmodified. This selectivity is crucial for producing the desired monoester. Both enzymatic and non-enzymatic methods have been developed to achieve this goal.

Enzymatic Synthesis Approaches

Biocatalysis, particularly through the use of lipases, offers a highly efficient and regioselective route for the synthesis of estradiol esters. arkat-usa.orgresearchgate.net This methodology is advantageous due to its mild reaction conditions, economic viability, and lower environmental impact, making it a convenient way to prepare 17-monoacyl derivatives of 3,17-β-estradiol. researchgate.net

Lipases are widely employed for their ability to catalyze esterification reactions with high specificity. Among the various lipases tested for the acylation of estradiol, Candida rugosa lipase (B570770) (CRL) and lipase from Candida antarctica (CAL) have proven to be particularly effective. arkat-usa.orgresearchgate.net

Research has shown that Candida rugosa lipase is the most suitable enzyme for the monoacylation of 3,17-β-estradiol, demonstrating high regioselectivity for the C17 position. arkat-usa.orgresearchgate.net In contrast, lipase from Candida antarctica is more appropriate for the alcoholysis of diacyl derivatives to yield the 17-monoester. arkat-usa.org The enzymatic approach can involve a two-step process: the preparation of an estradiol dioleate, which can be produced with a high yield (92%), followed by alcoholysis to obtain the 17-monoacyl derivatives with an isolated yield of 91%. arkat-usa.org However, for preparative purposes, direct acylation to obtain the 17-monoacyl derivatives is often considered simpler and more convenient. arkat-usa.org

The efficiency and selectivity of lipase-mediated acylation are significantly influenced by several key reaction parameters. Systematic evaluation of these parameters is essential for optimizing the synthesis of Estradiol 17-Hexanoate.

Molar Ratio : The molar ratio of the acyl donor (e.g., hexanoic acid) to estradiol affects the reaction equilibrium and yield. Studies on similar esters, such as estradiol-17-oleate, have investigated the optimal oleic acid/estradiol ratio, finding a ratio of 2.5 to be effective when other parameters are optimized. researchgate.net

Enzyme:Substrate Ratio (E/S) : The concentration of the enzyme relative to the substrate is a critical factor. An E/S ratio of 5 has been utilized in the optimization of estradiol ester synthesis. researchgate.net

Temperature : Temperature impacts both enzyme activity and stability. For the CRL-catalyzed reaction, experiments conducted at both 45°C and 55°C showed that the higher temperature did not negatively affect the enzyme's performance, leading to the selection of 55°C for further experiments to potentially increase the reaction rate. researchgate.net

Table 1: Influence of Temperature on CRL-Catalyzed Esterification of Estradiol

| Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 45 | 96 | ~75 | researchgate.net |

| 55 | 96 | ~75 | researchgate.net |

The data indicates that for the synthesis of a similar long-chain estradiol ester, increasing the temperature from 45°C to 55°C did not significantly alter the final yield over a 96-hour period, suggesting the enzyme is stable at the higher temperature. researchgate.net

Non-Enzymatic Chemical Acylation Methods

While enzymatic methods offer high selectivity, non-enzymatic chemical acylation provides an alternative route for the synthesis of this compound. These methods typically involve the reaction of estradiol with an activated form of hexanoic acid, such as an acyl chloride or anhydride (B1165640), in the presence of a catalyst.

Achieving regioselectivity at the C17 position chemically can be more challenging due to the similar reactivity of the C3 and C17 hydroxyl groups. Strategies to overcome this often involve protecting the more reactive C3 phenolic hydroxyl group, acylating the C17 position, and then subsequently deprotecting the C3 group. Common protecting groups for phenols can be employed for this purpose. The reaction of estradiol with hexanoyl chloride in the presence of a base like pyridine (B92270) can lead to the formation of the ester. The conditions must be carefully controlled to favor mono-esterification at the desired position.

Isolation and Purification Techniques for this compound

Following synthesis, this compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts such as the 3,17-diester, and the catalyst. A combination of chromatographic techniques is typically employed for the purification of estradiol esters. nih.gov

Common techniques include:

Flash Chromatography : This is a widely used method for the initial purification of the crude product. By using a suitable solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), it is possible to separate the desired monoester from other components. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : For achieving high purity, reversed-phase HPLC is a powerful tool. This technique separates compounds based on their hydrophobicity and is effective in isolating specific estradiol esters from a mixture. nih.gov

Recrystallization : This technique can be used to obtain a highly purified crystalline product. The choice of solvent is critical for successful recrystallization. For estradiol, solvents such as aqueous isopropyl alcohol or methanol (B129727) have been used. google.com

Structural Characterization of Synthesized this compound

The definitive identification and structural confirmation of the synthesized this compound are accomplished through various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure. ¹H NMR provides information on the chemical environment of protons, and specific shifts can confirm the attachment of the hexanoate (B1226103) group at the C17 position. For example, the proton at the C17 position would show a characteristic downfield shift upon esterification. researchgate.netnih.gov

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further corroborating the structure. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show a characteristic ester carbonyl (C=O) stretching band, in addition to the O-H stretch from the C3 hydroxyl group and C=C stretches from the aromatic ring. nih.gov

Elemental Analysis : This technique determines the elemental composition (carbon, hydrogen, oxygen) of the purified compound, which can be compared to the calculated theoretical values to confirm its empirical formula. nih.gov

The chemical name for this compound is (8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl hexanoate. synzeal.comcleanchemlab.com

Analytical Methodologies for Estradiol 17 Hexanoate and Its Metabolites in Research Matrices

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of estradiol (B170435) esters. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of steroid hormones and their esters. The separation is typically achieved on a reverse-phase column, such as a C18 column. arabjchem.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water or other aqueous buffers. arabjchem.org

UV Detection: UV detection is a common method used in HPLC. For estrogens, the phenolic A-ring provides a chromophore that allows for detection at specific wavelengths. arabjchem.org While accessible, UV detection may lack the sensitivity required for trace-level analysis in complex biological matrices. scielo.br

Fluorescence Detection: Estradiol and its derivatives exhibit natural fluorescence, which can be exploited for highly sensitive detection. scielo.br HPLC coupled with fluorescence detection (HPLC-FLD) offers significantly lower detection limits compared to UV detection. mdpi.com For instance, methods have been developed for 17β-estradiol and 17α-ethinylestradiol with excitation wavelengths around 230 nm and 282 nm, and a strong emission at 306 nm. scielo.br This inherent fluorescence provides selectivity and allows for quantification at nanogram per liter levels, making it suitable for environmental and biological samples. scielo.br

Electrochemical Detection: HPLC with electrochemical detection (HPLC-EC) provides another sensitive and selective method for the analysis of estrogens. nih.gov This technique is based on the electrochemical activity of the phenolic hydroxyl group in the estrogen molecule. It has been successfully used to characterize estradiol-17β and its hydroxylated metabolites in biological samples, demonstrating its utility for tracking metabolic pathways. nih.gov An electrochemical biosensor based on split DNA aptamers has also been developed for the rapid detection of 17β-estradiol, achieving a very low detection limit of 4.8 × 10⁻¹³ M. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While estradiol and its esters have high boiling points, derivatization can be employed to increase their volatility for GC analysis. eiu.edu The choice of column is critical, with capillary columns like those coated with 5% phenyl and 95% dimethylpolysiloxane being suitable for separating steroid analytes. nih.gov

GC-FID is a robust and widely used method for the quantitative analysis of organic compounds. A simple and rapid GC-FID method has been developed and validated for the determination of 17β-estradiol in pharmaceutical preparations. globalresearchonline.netresearchgate.net This method demonstrates good linearity, precision, and accuracy. globalresearchonline.net The use of a capillary column and an optimized temperature program allows for the separation of the analyte from other components in the matrix. globalresearchonline.netresearchgate.net While direct analysis is possible, derivatization is often preferred to improve chromatographic peak shape and thermal stability. eiu.edu

Below is a table summarizing typical validation parameters for a GC-FID method for 17β-estradiol, which would be applicable to its esters.

| Parameter | Finding | Reference |

| Linearity Range | 0.25-50 µg/mL | globalresearchonline.netresearchgate.net |

| Correlation Coefficient (r²) | >0.99 | nih.gov |

| Within-Day Precision (RSD) | ≤3.02% | globalresearchonline.net |

| Between-Day Precision (RSD) | ≤3.82% | globalresearchonline.net |

| Within-Day Accuracy (Bias) | ≤4.56% | globalresearchonline.net |

| Between-Day Accuracy (Bias) | ≤5.12% | globalresearchonline.net |

| Limit of Detection (LOD) | 0.10 µg/mL (in plasma) | nih.gov |

| Limit of Quantitation (LOQ) | 0.15 µg/mL (in plasma) | nih.gov |

| Mean Recovery | 94.4% (from plasma) | nih.gov |

This table is interactive. You can sort and filter the data.

GC-MS combines the separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. It is a definitive method for the identification and quantification of steroids. fda.gov GC-MS has been used to measure estradiol-17-fatty acid esters in human tissues. nih.gov The method typically involves hydrolysis of the esters to release estradiol, followed by derivatization and analysis. nih.gov

Derivatization is a key step in the GC-MS analysis of estrogens, as it converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. oup.comresearchgate.net This process enhances chromatographic performance and can improve ionization efficiency in the mass spectrometer.

Silylation: A common derivatization technique is silylation, which replaces active hydrogens on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. oup.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. oup.comresearchgate.net

Perfluoroacylation: This strategy involves reacting the hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFP) to form perfluoroacyl esters. nih.gov

Mixed Silyl (B83357) Ether-Perfluoroacyl Ester Derivatives: A highly specific method for measuring estradiol-17β involves the formation of a mixed derivative, the E2-3-trimethylsilyl ether-17-heptafluorobutyrate (E2-3-TMS-17-HFB). nih.gov This approach offers excellent analytical properties, including high sensitivity and specificity, allowing for the determination of low concentrations of estradiol in plasma samples. nih.gov The specificity of this derivatization relies on the selective exchange of a phenolic perfluoroacyl ester for a trialkylsilyl ether, a unique characteristic of estrogens. nih.gov

Pentafluorobenzoyl (PFB) Derivatization: For highly sensitive analyses, such as in environmental water samples, derivatization with pentafluorobenzoyl chloride (PFBCl) can be used. tandfonline.com This allows for detection using negative chemical ionization (NCI), which significantly increases both sensitivity and selectivity. tandfonline.comshimadzu.co.kr

The table below outlines various derivatization strategies for the GC-MS analysis of estrogens.

| Derivatization Reagent(s) | Derivative Formed | Key Advantage | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Common, effective for increasing volatility | oup.comresearchgate.net |

| Pentafluoropropionic anhydride (PFP) | Pentafluoropropionyl (PFP) ester | Improved GC properties and higher responses | nih.gov |

| 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl (PFB) ester | Enables highly sensitive detection with NCI | tandfonline.comshimadzu.co.kr |

| N-(trimethylsilyl)imidazole | Trimethylsilyl (TMS) ether | Single-step derivatization | nih.gov |

| Combination of a silylating agent and a perfluoroacylating agent | Mixed silyl ether-perfluoroacyl ester | High specificity and sensitivity | nih.gov |

This table is interactive. You can sort and filter the data.

GC Coupled with Mass Spectrometry (GC-MS)

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample consumption, and high separation efficiency. helsinki.fi While less common than chromatographic methods for steroid analysis, CE has been shown to be a promising technique. helsinki.fi It can be used for the determination of ionic and neutral steroid compounds. helsinki.fi For neutral compounds like estradiol esters, techniques such as micellar electrokinetic chromatography (MEKC) would be employed. The separation of molecularly imprinted polymer particles used for the recognition of 17β-estradiol has been successfully achieved using CE. nih.gov This demonstrates the potential of CE for studying the interactions of estradiol and its derivatives with other molecules. nih.gov

Spectrophotometric Analysis

Spectrophotometry offers a straightforward and accessible method for the quantification of estradiol and its derivatives. This technique relies on the principle that the analyte absorbs light at a specific wavelength. For estrogens, which contain a phenolic ring, UV spectrophotometry is particularly applicable. The concentration of the compound in a solution is determined by measuring the amount of light absorbed at its characteristic maximum wavelength (λmax).

Research has demonstrated the utility of UV spectrophotometry for the determination of 17β-estradiol in pharmaceutical preparations. In one study, various solvent systems were optimized to maximize sensitivity, leading to the development of a rapid UV spectrophotometric method. researchgate.net The UV spectrum of 17β-estradiol typically shows absorption maxima that can be used for quantification, with calibration curves demonstrating linearity across a range of concentrations (e.g., 0.5 to 12 μg/mL). researchgate.net

While direct spectrophotometric analysis of estradiol 17-hexanoate is less commonly detailed in literature, the principle remains the same. After appropriate sample preparation to isolate the compound, its concentration can be determined based on its absorbance characteristics. The concentration of stock solutions of estradiol esters for use in other analytical methods is often confirmed by spectrophotometry. psu.edu

Table 1: Spectrophotometric Analysis of Estradiol

| Parameter | Finding | Reference |

| Application | Determination of 17β-estradiol in pharmaceutical preparations | researchgate.net |

| Linearity Range | 0.5 - 12 μg/mL | researchgate.net |

| Utility | Confirmation of estradiol stock solution concentrations | psu.edu |

Voltammetric Methods (e.g., Square Wave Voltammetry)

Electrochemical methods, such as voltammetry, provide a highly sensitive approach for the detection of estradiol and its metabolites. These techniques measure the current that flows as a function of an applied potential, with the current being proportional to the concentration of the electroactive analyte. The phenolic hydroxyl group in the A-ring of estradiol is susceptible to oxidation, making it suitable for electrochemical detection. researchgate.netmdpi.com

Square wave voltammetry (SWV) is a particularly effective technique due to its speed and low detection limits. researchgate.net Research has shown that 17β-estradiol can be determined using SWV with a platinum electrode in non-aqueous solutions, exhibiting an oxidation peak at approximately 1.47 V. researchgate.net The oxidation process has been identified as diffusion-controlled. researchgate.net

To enhance sensitivity and prevent electrode fouling, modified electrodes are often employed. For instance, a glassy carbon electrode modified with a nanocomposite of α-Fe2O3 nanoparticles on carbon nanotubes has been used for the determination of 17β-estradiol. mdpi.com This modification resulted in an enhanced electrochemical response and allowed for the determination of 17β-estradiol in various samples, including lake water and synthetic urine, with a low limit of detection. mdpi.com Another study utilized fast-scan cyclic voltammetry (FSCV) at carbon-fiber microelectrodes to detect subsecond fluctuations in estradiol, achieving a detection limit of 31.2 ± 2.5 nM. researchgate.net

Table 2: Voltammetric Determination of 17β-Estradiol

| Method | Electrode | Key Findings | Reference |

| Square Wave Voltammetry | Platinum Electrode | Oxidation peak at 1.47 V; Diffusion-controlled process. | researchgate.net |

| Square Wave Voltammetry | α-Fe2O3-CNT/GCE | Enhanced electrochemical response; LOD of 4.4 nmol L−1. | mdpi.com |

| Fast-Scan Cyclic Voltammetry | Carbon-Fiber Microelectrode | LOD of 31.2 ± 2.5 nM; Enables subsecond detection. | researchgate.net |

| Differential Pulse Voltammetry | Graphene-based electrode | LOD of 5.3 nmol L-1 in river water without pre-concentration steps. | cdmf.org.br |

Immunoassay Techniques (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Time-Resolved Fluoroimmunoassay (TR-FIA))

Immunoassays are widely used for the quantification of hormones like estradiol and its esters due to their high sensitivity and specificity. These methods utilize the specific binding between an antibody and its target antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. In a competitive ELISA for estradiol, a known amount of enzyme-labeled estradiol competes with the estradiol in the sample for a limited number of antibody binding sites. monobind.com The amount of bound enzyme is inversely proportional to the concentration of estradiol in the sample. monobind.com ELISA kits are commercially available for the measurement of estradiol in various biological samples like serum, plasma, and saliva. immusmol.compubcompare.aiibl-international.com These kits offer high sensitivity, with detection ranges often in the picogram per milliliter (pg/mL) level. pubcompare.ai However, a significant drawback of immunoassays is the potential for cross-reactivity with structurally similar steroids, which can lead to inaccurate results, especially at low concentrations. nih.gov

Time-Resolved Fluoroimmunoassay (TR-FIA) is another highly sensitive immunoassay technique. It utilizes lanthanide chelates as labels, which have long fluorescence decay times, allowing for the reduction of background fluorescence and an increase in sensitivity. nih.govnih.gov TR-FIA has been successfully applied to the measurement of estradiol fatty acid esters in human serum and follicular fluid. psu.eduresearchgate.net In this method, the ester fraction is first saponified to release free estradiol, which is then quantified by TR-FIA. psu.eduresearchgate.net A direct TR-FIA for estradiol in bovine plasma has also been developed, demonstrating the versatility of the technique. nih.gov

Table 3: Immunoassay Techniques for Estradiol and its Esters

| Technique | Principle | Application | Key Findings | Reference |

| ELISA | Competitive binding with enzyme-labeled antigen. | Quantification of estradiol in serum, plasma, saliva. | High sensitivity (pg/mL range), but potential for cross-reactivity. | monobind.comimmusmol.compubcompare.ainih.gov |

| TR-FIA | Competitive binding with europium-labeled tracers. | Measurement of estradiol fatty acid esters in serum and follicular fluid. | High sensitivity, with detection limits in the picomolar range after saponification. | psu.edunih.govnih.govresearchgate.net |

Sample Preparation and Extraction Methods from Biological and Experimental Matrices (e.g., microextraction)

The accurate analysis of this compound and its metabolites from complex biological and experimental matrices necessitates efficient sample preparation and extraction to remove interfering substances and concentrate the analyte.

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique. mdpi.comthermofisher.com It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. Solvents such as diethyl ether, ethyl acetate (B1210297), and methyl tert-butyl ether (MTBE) are commonly used for the extraction of estrogens. mdpi.comthermofisher.comresearchgate.net

Solid-Phase Extraction (SPE) is another popular method that offers better cleanup and concentration compared to LLE. nih.gov In SPE, the sample is passed through a solid sorbent material that retains the analyte, which is then eluted with a suitable solvent. C18 cartridges are frequently used for the purification of estradiol and its esters. psu.eduresearchgate.net

Microextraction techniques have gained prominence as they align with the principles of green analytical chemistry by minimizing solvent consumption and sample volume. nih.gov These methods include:

Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. The fiber is then thermally desorbed in the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography analysis. mdpi.comresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. This increases the surface area for extraction, leading to rapid equilibrium. mdpi.com

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME): This method utilizes a porous hollow fiber to contain the extraction solvent, which separates the sample and acceptor phases. researchgate.net

For the analysis of estradiol fatty acid esters, a multi-step procedure is often required. This typically involves an initial extraction with an organic solvent, followed by chromatographic purification steps (e.g., on Sephadex LH-20) to separate the ester fraction from free steroids and other lipids. The isolated ester fraction is then saponified (hydrolyzed) to release free estradiol, which is subsequently quantified by a sensitive method like TR-FIA or gas chromatography-mass spectrometry (GC-MS). psu.eduresearchgate.netnih.gov

Table 4: Common Extraction Techniques for Estradiol and its Esters

| Technique | Principle | Application | Reference |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases. | Extraction of estrogens from serum and other biological fluids. | mdpi.comthermofisher.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | Purification of estradiol and its esters from complex matrices. | psu.edunih.govresearchgate.net |

| Solid-Phase Microextraction (SPME) | Extraction using a coated fused silica fiber. | Analysis of steroids in various biological samples. | mdpi.comresearchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in the sample. | Pre-concentration of organic compounds from aqueous samples. | mdpi.com |

| Saponification followed by Chromatography | Hydrolysis of esters and subsequent purification. | Isolation and quantification of estradiol fatty acid esters. | psu.eduresearchgate.netnih.gov |

Prodrug Concept and Pharmacokinetic Research in Preclinical Animal Models

Theoretical Framework of Estradiol (B170435) 17-Hexanoate as a Prodrug

The conversion of 17β-estradiol into its 17-hexanoate ester is a strategic chemical modification designed to enhance its therapeutic application by altering its physical and chemical properties. This esterification primarily aims to increase the lipophilicity of the estradiol molecule.

The oral bioavailability of unesterified, or "free," 17β-estradiol is notably low, estimated to be between 2% and 10%. drugbank.com This is largely due to extensive first-pass metabolism in the gut and liver, where it is rapidly broken down before it can reach systemic circulation. drugbank.com Esterification at the C-17 position, as in estradiol 17-hexanoate, increases the molecule's lipophilicity (fat-solubility). drugbank.comwikipedia.org This increased lipophilicity can improve its absorption characteristics. drugbank.com By masking the hydroxyl group at the C-17 position, the ester prodrug is more resistant to the initial metabolic processes that inactivate the parent hormone, thereby allowing more of the active compound to eventually reach the bloodstream. wikipedia.org

Esterification is a well-established method for achieving a controlled and sustained release of steroid hormones. drugbank.com When administered, particularly via intramuscular injection, the more lipophilic estradiol esters like this compound form a depot within the muscle or adipose tissue. wikipedia.org From this depot, the prodrug is slowly released into the systemic circulation. The rate of release is influenced by the length of the fatty acid ester chain; longer chains generally result in a slower release and a longer duration of action. This slow release from the tissue depot ensures a prolonged and stable level of the hormone in the body, reducing the frequency of administration required to maintain therapeutic levels. drugbank.comwikipedia.org

Once absorbed and distributed in the body, the this compound prodrug itself is essentially inactive. wikipedia.orgoup.com It does not bind effectively to estrogen receptors. oup.com To exert its hormonal effects, the hexanoate (B1226103) ester at the C-17 position must be cleaved off to release the active 17β-estradiol. drugbank.comwikipedia.org This crucial activation step is carried out by enzymes within the body. oup.comnih.gov The process is known as enzymatic hydrolysis, where esterase enzymes break the ester bond, yielding the active hormone and the fatty acid (in this case, hexanoic acid). nih.gov This conversion happens systemically, ensuring the targeted release of the active hormone. drugbank.com

The enzymes responsible for hydrolyzing steroid esters are broadly classified as esterases or carboxyl ester hydrolases, which are ubiquitously present in various tissues and blood. nih.govgoogle.com Research has identified that hormone-sensitive lipase (B570770) (HSL), an enzyme found in the cytosol of tissues like the bovine placenta, is capable of regenerating the free hormone from long-chain fatty acid esters of 17β-estradiol. nih.gov Studies using human breast cancer cells (MCF-7) have also demonstrated the presence of estrogen-sensitive carboxyl esterases in the cytoplasm that can hydrolyze estradiol esters. nih.gov These intracellular esterases allow the cells to generate active estradiol from an exogenously supplied ester prodrug, which can then elicit a biological response. nih.gov The ubiquitous nature of these esterases ensures that the conversion of the prodrug to the active hormone occurs efficiently throughout the body. google.com

Enzymatic Hydrolysis of the C-17 Hexanoate Ester to 17β-Estradiol In Vivo

Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rats, Mice)

To understand the behavior of this compound in a biological system, researchers rely on preclinical studies using animal models, most commonly rats and mice. These studies provide essential data on how the compound is absorbed, distributed, metabolized, and excreted.

Pharmacokinetic studies in rats have provided insight into the absorption and distribution of estradiol. Following oral administration to Wistar rats, the concentration of estradiol in the liver was found to be significantly higher than after intravenous administration, indicating substantial first-pass hepatic uptake. inchem.org The tissue concentrations of estradiol were consistently higher than those in plasma. inchem.org

The distribution of estradiol is heavily influenced by its binding to proteins in the blood, such as albumin and, in humans, sex hormone-binding globulin (SHBG). inchem.orgnih.gov Estrogen receptor content in various tissues also plays a critical role in the distribution and elimination kinetics of estradiol. nih.gov Tissues with high estrogen receptor content can retain estradiol, leading to a prolonged terminal elimination phase as the receptor-bound hormone is slowly released. nih.gov

In ovariectomized rats, which lack endogenous estrogen production, administration of exogenous estradiol via subcutaneous capsules has been shown to produce varying serum concentrations depending on the delivery method. nih.gov Studies comparing different administration routes and formulations are crucial for understanding how to achieve stable and physiologically relevant hormone levels. For example, research in ovariectomized rats has shown that exogenous estradiol administration can significantly alter the pharmacokinetics of other compounds, highlighting the complex interactions within the endocrine system. nih.gov

Pharmacokinetic Parameters of Estradiol in Female Wistar Rats This table presents pharmacokinetic data for estradiol following different administration routes in female Wistar rats, providing a baseline for understanding the behavior of the parent compound.

| Parameter | Intravenous (0.1 mg/kg) | Intragastric (10 mg/kg) |

| Absolute Bioavailability | N/A | 8.3% |

| Total Clearance | 154 ml/min per kg bw | N/A |

| Half-life in Liver | N/A | 2.6 h |

| Data sourced from Schleicher et al., 1998, as cited in WHO Food Additives Series 43. inchem.org |

Comparative Retinal and Serum Concentrations of 17β-Estradiol (E2) after Topical Administration of a Prodrug (DHED) vs. E2 in Rabbits This table illustrates the concept of targeted delivery, where a prodrug (DHED) increases local (retinal) concentrations of the active drug (E2) with minimal systemic (serum) exposure compared to direct administration of the active drug.

| Treatment Group | Maximum Retinal E2 Concentration | Serum E2 Concentration |

| DHED Eye Drops | 13 ± 5 ng/g | 9 ± 4 pg/mL |

| E2 Eye Drops | Not specified | 453 ± 98 pg/mL |

| Control (No Treatment) | Not specified | 8 ± 3 pg/mL |

| Data sourced from a study on retina-targeted delivery, demonstrating the advantage of a prodrug approach in minimizing systemic exposure. nih.gov |

Biotransformation Pathways and Metabolite Profiling

The biotransformation of this compound begins with the rapid cleavage of its ester bond by esterase enzymes, releasing 17β-estradiol. wikipedia.org From this point, the metabolic pathway is identical to that of endogenously produced estradiol. drugbank.com The liver is the principal site for this metabolism, although other tissues, including the intestine, also play a role. drugbank.compharmgkb.org The metabolic processes can be categorized into two main phases: Phase I (interconversion and hydroxylation) and Phase II (conjugation). longdom.org

After its release, estradiol is in a dynamic equilibrium with estrone (B1671321), a less potent estrogen. pharmgkb.org This interconversion is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes, which are found in the liver and other tissues. nih.govhormonebalance.org Generally, the metabolic balance favors the conversion of estradiol to estrone. nih.gov

Following this interconversion, both estradiol and estrone undergo further Phase I metabolism, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. pharmgkb.org The major routes are:

2-hydroxylation: This is the most prominent pathway, leading to the formation of 2-hydroxyestradiol (B1664083) and 2-hydroxyestrone. These are often referred to as catechol estrogens. pharmgkb.org

4-hydroxylation: This pathway produces 4-hydroxyestradiol (B23129) and 4-hydroxyestrone. pharmgkb.org

16α-hydroxylation: This leads to the formation of 16α-hydroxyestrone, which can then be converted to estriol, a major urinary metabolite. wikipedia.orgclinexprheumatol.org

These hydroxylated metabolites can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxy-derivatives, such as 2-methoxyestrone. pharmgkb.org

| Metabolic Step | Key Enzyme(s) | Precursor(s) | Product(s) | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | Esterases | This compound | 17β-Estradiol | wikipedia.org |

| Interconversion | 17β-HSD | Estradiol ↔ Estrone | Estrone ↔ Estradiol | nih.govhormonebalance.org |

| Hydroxylation | CYP1A2, CYP3A4, CYP2C9 | Estradiol, Estrone | 2-OH, 4-OH, 16-OH Metabolites | drugbank.comwikipedia.orgpharmgkb.org |

| Methylation | COMT | 2-OH & 4-OH Metabolites | Methoxy-Metabolites | pharmgkb.org |

Phase II metabolism involves conjugation reactions, where a polar molecule is attached to the estrogen or its metabolites. This process significantly increases their water solubility, deactivates them, and facilitates their excretion from the body. longdom.orgnih.gov The primary conjugation reactions for estrogens are:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, this reaction attaches glucuronic acid to the hydroxyl groups of estrogens, forming metabolites like estradiol glucuronide and estrone glucuronide. drugbank.comlongdom.org

Sulfation: Catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1E1, this reaction adds a sulfate (B86663) group, forming conjugates such as estrone sulfate. drugbank.comnih.gov Estrone sulfate is one of the most abundant circulating estrogens, especially after oral administration. wikipedia.org

These conjugation reactions occur mainly in the liver and intestine. drugbank.com The resulting conjugates are biologically inert and ready for elimination. nih.gov

Elimination Characteristics and Excretion Pathways

The water-soluble glucuronide and sulfate conjugates of estradiol and its metabolites are eliminated from the body primarily through the kidneys via urine. inchem.orgdrugbank.com A smaller portion of these conjugates is excreted into the bile and then released into the intestine. wikipedia.org In the intestinal tract, bacterial enzymes can hydrolyze the conjugates, releasing the free estrogen, which can then be reabsorbed back into the bloodstream. wikipedia.org This process, known as enterohepatic circulation, can contribute to maintaining systemic estradiol levels. wikipedia.org A fraction of the estrogens is also ultimately lost through fecal elimination. inchem.org

Cellular and Molecular Mechanisms of Action Attributed to Hydrolyzed 17β Estradiol

Estrogen Receptor (ER) Interactions and Activation

The primary mechanism by which 17β-estradiol exerts its effects is through interaction with and activation of estrogen receptors (ERs), which are members of the nuclear receptor superfamily. wikipedia.orgwikipedia.org There are two principal subtypes of the estrogen receptor, ERα and ERβ, encoded by separate genes. wikipedia.orgoup.com These receptors are located predominantly in the nucleus, although a fraction can be found at the cell membrane and in mitochondria. wikipedia.orgimrpress.com

17β-estradiol binds with high affinity to both ERα and ERβ. wikipedia.orgoup.com However, there are subtle differences in its affinity for the two subtypes. The dissociation constant (Kd) for 17β-estradiol with human ERα has been reported to be approximately 0.1 nM, while for rat ERβ, it is around 0.4 nM. oup.com Another study reported Kd values of 68.81 pM for ERα and 60.72 pM for ERβ in a cell-free expression system. nih.gov The ligand-binding pockets of ERα and ERβ are highly conserved, with only two amino acid differences, which accounts for the similar but not identical binding affinities for 17β-estradiol. researchgate.netnih.gov

The relative binding affinity (RBA) of various estrogens for ERα and ERβ can be compared, with 17β-estradiol typically set as the reference at 100%. Other endogenous estrogens, such as estrone (B1671321) and estriol, generally exhibit lower binding affinities for both receptor subtypes compared to 17β-estradiol. oup.comwikipedia.org

Relative Binding Affinities (RBA) of Select Estrogens for ERα and ERβ

| Ligand | ERα RBA (%) | ERβ RBA (%) |

|---|---|---|

| 17β-Estradiol | 100 | 100 |

| Estrone | 16.39 | 6.5 |

| Estriol | 12.65 | 26 |

Data compiled from various sources. The exact RBA values can vary depending on the assay conditions. wikipedia.org

Estradiol (B170435) 17-hexanoate, as an ester, is considered a prodrug and is essentially inactive in its intact form. wikipedia.org Estrogen esters, such as estradiol valerate (B167501) and estradiol sulfate (B86663), have a very low affinity for the estrogen receptor, estimated to be around 2% of that of 17β-estradiol. wikipedia.org This minimal binding is likely due to the bulky ester group at the C17β position, which sterically hinders proper docking into the ligand-binding pocket of the ER. Any observed estrogenic activity from estradiol esters is attributed to their in vivo hydrolysis to the active parent compound, 17β-estradiol. wikipedia.org

The binding of 17β-estradiol to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor protein. imrpress.comnih.govnih.gov In its unbound state, the ER is associated with heat shock proteins (HSPs), which keep the receptor in an inactive conformation. nih.govyoutube.com Upon ligand binding, the HSPs dissociate, allowing the receptor to dimerize, forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers. youtube.commdpi.com

This ligand-induced conformational change is crucial for the receptor's function as a transcription factor. It involves the repositioning of a region of the LBD known as helix 12, which creates a surface for the recruitment of coactivator proteins. oup.com These coactivators are essential for the subsequent steps in gene transcription. Different ligands can induce distinct conformational changes, which can lead to varied biological responses. nih.gov

In addition to ligand-dependent activation, estrogen receptors can also be activated in the absence of a ligand through various signaling pathways. bio-rad.comoup.com This ligand-independent activation is often initiated by growth factors, such as epidermal growth factor (EGF) and insulin-like growth factor-1 (IGF-1), or by other signaling molecules like dopamine (B1211576) and cAMP. bio-rad.comoup.compnas.org

These pathways typically involve the activation of protein kinases, which then phosphorylate the estrogen receptor or its associated coregulatory proteins. nih.govresearchgate.net For instance, the mitogen-activated protein kinase (MAPK) cascade can be stimulated by growth factors, leading to the phosphorylation of ERα at serine 118, a key event in its ligand-independent activation. oup.com Phosphorylation of the receptor can alter its conformation, promoting its transcriptional activity even without bound estradiol. bio-rad.comnih.gov

Genomic Signaling Pathways

The primary mode of action for nuclear estrogen receptors is through the regulation of gene expression, a process known as genomic signaling. mdpi.comnih.gov

Following ligand binding and dimerization, the activated estrogen receptor complex translocates to the nucleus (for those receptors not already there) and binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. mdpi.comnih.govoup.com The consensus ERE is a palindromic inverted repeat of the sequence 5'-AGGTCAnnnTGACCT-3'. imrpress.com

The binding of the ER dimer to an ERE initiates the recruitment of a complex of proteins, including coactivators and components of the general transcriptional machinery, such as RNA polymerase II. oup.comnih.gov This assembly leads to the initiation of transcription of the target gene, ultimately resulting in the synthesis of new proteins that mediate the physiological effects of estrogen. youtube.com The regulation of gene expression by ERs can be either positive (transactivation) or negative (transrepression). mdpi.com

Post-Receptor Molecular Events and Cellular Responses (in in vitro models)

The activation of both genomic and non-genomic signaling pathways by 17β-estradiol culminates in a variety of cellular responses, including the modulation of cellular proliferation and apoptosis.

17β-estradiol generally promotes the proliferation of estrogen-responsive cells. scilit.comnih.govfrontiersin.org This is achieved through the regulation of genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases, and the activation of pro-proliferative signaling pathways like ERK/MAPK. nih.govmolbiolcell.org For example, in MCF-7 breast cancer cells, E2 stimulates cell growth by increasing the expression of cyclin D1. frontiersin.org

Conversely, E2 can also have anti-proliferative and pro-apoptotic effects in certain contexts. nih.gov In a study on hepatocellular carcinoma cell lines (HepG2 and LCL-PI 11), E2 was found to inhibit cell growth and induce apoptosis. nih.gov The apoptotic effect was significant at a concentration of 3 μM after 72 and 96 hours of treatment in LCL-PI 11 cells and at all treatment times in HepG2 cells. nih.gov The mechanisms underlying these dual effects are complex and likely depend on the cell type, the concentration of E2, and the expression levels of different estrogen receptors.

| Cell Line | Effect of 17β-Estradiol | Key Findings |

| MCF-7 (Breast Cancer) | Pro-proliferative | Stimulates growth and increases cyclin D1 expression. frontiersin.org |

| HepG2 (Hepatocellular Carcinoma) | Anti-proliferative, Pro-apoptotic | Induces significant apoptosis at all treatment times with 3 μM E2. nih.gov |

| LCL-PI 11 (Hepatocellular Carcinoma) | Anti-proliferative, Pro-apoptotic | Induces significant apoptosis after 72 and 96 hours of treatment with 3 μM E2. nih.gov |

Table: In vitro effects of 17β-estradiol on cellular proliferation and apoptosis in different cell lines.

Influence on Energy Metabolic Pathways (e.g., Oxidative Phosphorylation, Glycolysis)

The metabolic actions of 17β-estradiol are critical for maintaining energy homeostasis. Its influence extends to the core processes of cellular energy production, including glycolysis and oxidative phosphorylation. Estradiol signaling pathways in neurons, particularly in the hippocampus and cortex, converge on the mitochondria to bolster their function. This enhancement supports aerobic glycolysis and the citric acid cycle, which in turn drives oxidative phosphorylation and the generation of ATP. nih.govarizona.edu By promoting the energetic capacity of brain mitochondria, 17β-estradiol helps to maximize ATP production from glucose. nih.govarizona.edu

In breast cancer cells, the role of 17β-estradiol in metabolic regulation is adaptable to glucose availability. Under high-glucose conditions, it upregulates glycolysis. Conversely, when extracellular glucose levels are low, it shifts the metabolic dependency towards mitochondrial pathways, stimulating the tricarboxylic acid (TCA) cycle by increasing the activity of pyruvate (B1213749) dehydrogenase (PDH). researchgate.net This demonstrates a plastic role for estradiol in modulating cellular metabolism in response to the microenvironment.

The hormone's regulatory effects are mediated through its influence on key enzymes and proteins within these pathways. nih.gov For instance, estrogens are known to stimulate glucose transport in various target organs by altering the expression of genes that encode for proteins and enzymes involved in glucose metabolism. nih.govwjgnet.com It stimulates glycolysis in part via phosphofructokinase and also affects the pentose (B10789219) phosphate (B84403) pathway. wjgnet.com In essence, estrogens and their receptors are deeply involved in regulating the entire chain of energy metabolism, from glucose transport through glycolysis, the TCA cycle, and ultimately to mitochondrial respiratory chain-mediated oxidative phosphorylation. nih.gov

| Metabolic Pathway | Effect of 17β-Estradiol | Key Mechanisms | Cellular Context |

|---|---|---|---|

| Glycolysis | Upregulation (High Glucose) / Suppression (Low Glucose) | Stimulation of phosphofructokinase; Enhanced AKT kinase activity. researchgate.netwjgnet.com | Breast Cancer Cells, Neurons, Endothelial Cells nih.govresearchgate.netwjgnet.com |

| Oxidative Phosphorylation | Enhancement | Increased expression and activity of Complex IV subunits; Upregulation of pyruvate dehydrogenase (PDH) activity in low glucose conditions. nih.govresearchgate.net | Hippocampal and Cortical Neurons, Breast Cancer Cells nih.govresearchgate.net |

| Glucose Transport | Stimulation | Alters expression of genes encoding proteins involved in glucose metabolism. nih.gov | Various Target Organs nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Stimulation (Low Glucose) | Upregulation of pyruvate dehydrogenase (PDH) activity. researchgate.net | Breast Cancer Cells researchgate.net |

Regulation of Specific Protein Expression and Secretion (e.g., APE1/Ref-1, SHBG, TBG)

17β-Estradiol exerts significant regulatory control over the expression and secretion of several key proteins, thereby influencing a wide range of physiological processes from DNA repair to hormone transport.

APE1/Ref-1: Apurinic/apyrimidinic endonuclease 1 (APE1), also known as redox factor-1 (Ref-1), is a crucial multifunctional protein involved in DNA repair and the redox regulation of transcription factors. nih.govbohrium.com Research has shown that 17β-estradiol can increase the expression of APE1 protein in cerebral cortical neurons. nih.gov This upregulation is believed to be a neuroprotective mechanism, as elevated APE1 levels enable neurons to more effectively repair DNA lesions and reduce oxidized cellular proteins, thereby mitigating damage from events like hypoxia. nih.gov Furthermore, APE1 interacts with the estrogen receptor alpha (ERα) and enhances its binding to estrogen-response elements (EREs) in DNA, thereby altering the expression of estrogen-responsive genes. nih.gov The redox activity of APE1 is instrumental in this process, indicating a complex interplay between estradiol signaling and the cellular stress response system. nih.govmdpi.com

SHBG (Sex Hormone-Binding Globulin): SHBG is a protein produced primarily by the liver that binds to and transports sex hormones, including estradiol and testosterone, in the bloodstream, regulating their bioavailability. wikipedia.orgnih.govnaturalendocrinesolutions.com Estrogens are a primary driver of SHBG production. wikipedia.orgtransfemscience.org Studies using the human hepatoma cell line HepG2 have demonstrated that 17β-estradiol can increase SHBG levels both intracellularly and extracellularly. nih.gov This effect is dose-dependent, with higher concentrations of estradiol leading to a greater increase in SHBG production and secretion. nih.govresearchgate.net This regulatory action creates a feedback loop where estradiol can influence its own bioavailability by modulating the levels of its primary transport protein. transfemscience.org

TBG (Thyroxine-Binding Globulin): TBG is the main transport protein for thyroid hormones in the blood. Hyperestrogenic states, such as pregnancy or estrogen therapy, are known to increase serum concentrations of TBG by two- to three-fold. naturalendocrinesolutions.comnih.govoup.com Studies in Rhesus monkeys have shown that the administration of β-estradiol leads to a marked increase in the TBG production rate. nih.govoup.com Within 24 hours of estradiol implantation, serum TBG levels become elevated, reaching a steady state within 7-10 days. oup.com However, the direct effect of estradiol on TBG synthesis in vitro has yielded some conflicting results. While in vivo studies and experiments on monkey hepatocytes show a clear stimulatory effect on TBG production, studies using the Hep G2 human hepatoma cell line did not find a significant increase in TBG synthesis or secretion at physiological estradiol concentrations. nih.govoup.comnih.gov This suggests that the regulation of TBG by estradiol may be complex and potentially involve indirect mechanisms not fully replicated in all cell culture models.

| Protein | Primary Function | Effect of 17β-Estradiol | Observed In |

|---|---|---|---|

| APE1/Ref-1 | DNA Repair, Redox Signaling | Increases protein expression. nih.gov | Cerebral Cortical Neurons nih.gov |

| SHBG | Sex Hormone Transport | Increases production and secretion. wikipedia.orgnih.gov | Human Hepatoma Cells (HepG2) nih.gov |

| TBG | Thyroid Hormone Transport | Increases serum concentration and production rate. nih.govoup.com | Rhesus Monkeys (in vivo) nih.govoup.com |

Effects on Cellular Differentiation (e.g., neural differentiation of stem cells)

17β-Estradiol plays a significant role in guiding the differentiation of stem cells, particularly within the neural lineage. It influences the proliferation and fate acquisition of neural stem/progenitor cells (NS/PCs). jst.go.jp In vitro studies have shown that 17β-estradiol can stimulate the proliferation of rat NS/PCs. jst.go.jp

Estradiol can promote the differentiation of neural stem cells (NSCs) into specific cell types, such as endothelial cells. nih.govscilit.com This effect is mediated through estrogen receptors, as the pro-differentiation effect can be neutralized by an estrogen receptor antagonist. nih.gov This finding suggests a novel mechanism by which estradiol can contribute to processes like angiogenesis in the nervous system. nih.govscilit.com

The influence of estradiol on neural differentiation is also mediated by its receptor subtypes. Estrogen receptor beta (ERβ) has been identified as a key factor in maintaining neuroepithelial and midbrain stem cell pools by repressing proliferation and preventing premature non-neuronal fate acquisition. pnas.org The presence of ERβ facilitates the differentiation of mouse embryonic stem cells into midbrain dopaminergic neurons while preventing early oligodendrogliogenesis. pnas.org These findings highlight that estradiol, acting through its receptors, is an important component in the complex process of directing stem cells toward specific neural fates.

| Stem Cell Type | Effect of 17β-Estradiol | Mediating Factors | Outcome |

|---|---|---|---|

| Rat Neural Stem/Progenitor Cells (NS/PCs) | Stimulates proliferation. jst.go.jp | Direct hormonal action. jst.go.jp | Expansion of the stem/progenitor cell pool. jst.go.jp |

| Mouse Neural Stem Cells (NSCs) | Enhances differentiation into endothelial lineage. nih.gov | Estrogen Receptors (ERs). nih.gov | Promotion of angiogenesis. nih.govscilit.com |

| Mouse Embryonic Stem Cells | Facilitates differentiation into midbrain neurons; Prevents precocious oligodendrogliogenesis. pnas.org | Estrogen Receptor Beta (ERβ). pnas.org | Maintenance of specific stem cell pools and directed neuronal fate acquisition. pnas.org |

Comparative Preclinical Pharmacology and Research Applications

Comparison of Estradiol (B170435) 17-Hexanoate to Parent 17β-Estradiol

The esterification of 17β-estradiol to form estradiol 17-hexanoate primarily alters its pharmacokinetic profile rather than its intrinsic activity.

Comparative Analysis with Other C-17 Estradiol Esters

The length of the fatty acid chain attached to the C-17 position of estradiol significantly influences the drug's properties, particularly its duration of action. wikipedia.orgnih.gov

Evaluation of Sustained Release Properties and Duration of Action in Preclinical Models

The primary purpose of esterifying estradiol is to create a depot effect upon intramuscular injection, leading to a sustained release of the hormone and a prolonged duration of action. wikipedia.orgiiab.me The lipophilicity of the ester is a key determinant of this property. Longer fatty acid chains generally confer greater lipophilicity, resulting in slower release from the injection site and a longer half-life. wikipedia.org

A comparative study of different estradiol esters revealed the following durations of elevated estrogen levels after a single intramuscular injection: nih.govwho.int

Estradiol Benzoate (B1203000): 4-5 days

Estradiol Valerate (B167501): 7-8 days

Estradiol Cypionate: Approximately 11 days

While specific data for this compound is less common in direct comparative studies, as a short-to-medium chain ester, its duration of action would be expected to be shorter than longer-chain esters like cypionate. wikipedia.org Studies on short-chain esters like estradiol acetate (B1210297) and estradiol hexanoate (B1226103) have shown that their half-lives are similar to that of estradiol itself when administered intravenously, indicating rapid hydrolysis. wikipedia.org The prolonged effect of these shorter-chain esters when given intramuscularly is primarily due to their slow release from the depot, whereas for longer-chain esters, it is a combination of slow release and resistance to metabolism. wikipedia.org

| Estradiol Ester | Duration of Elevated Estrogen Levels (days) | Peak Plasma Levels Reached (days) |

|---|---|---|

| Estradiol Benzoate | 4-5 | ~2 |

| Estradiol Valerate | 7-8 | ~2 |

| Estradiol Cypionate | ~11 | ~4 |

Advanced Preclinical Models for Studying Long-Acting Estrogen Esters

To study the effects of long-acting estrogens like this compound, researchers often utilize ovariectomized rodent models.

Ovariectomy, the surgical removal of the ovaries, induces a state of estrogen deficiency, mimicking menopause in humans. physiology.orgnih.govthieme-connect.com This allows for the controlled administration of exogenous estrogens and the study of their effects without the confounding influence of endogenous hormones. physiology.org These models are crucial for investigating the long-term impacts of estrogen replacement on various physiological systems. nih.govnih.gov

However, it is important to note that ovariectomy can lead to confounding factors such as increased body weight and peripheral estrogen synthesis. physiology.org To address this, some studies employ control-fed ovariectomized animals or use aromatase inhibitors to block peripheral estrogen production. physiology.org Ovariectomized mice and rats are widely used to study menopause-like outcomes, including weight gain, anxiety, depression-like symptoms, and cognitive impairments. nih.gov

Research Applications in Specific Biological Systems

Estradiol and its esters are investigated in various research contexts, including breast cancer and neuroprotection.

Breast Cancer Models: The role of 17β-estradiol in estrogen receptor-positive (ER+) breast cancer is well-established, as it can promote the proliferation of cancer cells. iomcworld.comfrontiersin.orgnih.gov Cell culture models, such as the MCF-7 human breast cancer cell line, are used to study the effects of estrogens and their esters. nih.govfrontiersin.org Research has shown that esters like estradiol valerate and stearate (B1226849) can stimulate DNA synthesis and esterase activity in MCF-7 cells, similar to unesterified estradiol, by being hydrolyzed to the active form intracellularly. nih.gov The metabolism of estradiol itself is also a key area of investigation, with the ratio of different metabolites being linked to cancer risk. iomcworld.com

Neuroprotection Studies: Estrogens are known to have neurotrophic and neuroprotective effects. nih.govnih.gov Studies using cell culture models, such as the SK-N-SH neuroblastoma cell line, have demonstrated that 17β-estradiol can protect neurons from various insults. nih.gov Research has also explored the neuroprotective effects of estrogens in animal models of neurodegenerative diseases and stroke. nih.gov The "critical period" hypothesis suggests that estrogen replacement therapy is most effective for neuroprotection when initiated close to the time of menopause. nih.gov Ovariectomized animal models are instrumental in this area of research to investigate the cognitive effects of estrogen replacement. uef.fi

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Enhanced Yield and Purity

The synthesis of estradiol (B170435) esters, including Estradiol 17-Hexanoate, has traditionally relied on chemical methods. However, future research is geared towards exploring novel, more efficient synthetic routes that can enhance both the yield and purity of the final compound. A particularly promising avenue is the use of enzymatic synthesis.

Biocatalysis, utilizing enzymes such as lipases, offers a highly regioselective method for the acylation of the estradiol molecule. arkat-usa.orgresearchgate.net Research has shown that enzymes like Candida rugosa lipase (B570770) can be highly effective in selectively catalyzing esterification at the C-17 hydroxyl group of the steroid nucleus, leaving the C-3 phenolic hydroxyl group free. arkat-usa.orgresearchgate.net This enzymatic approach presents several advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and potentially fewer purification steps due to the high specificity of the reaction. researchgate.net

Future investigations should focus on optimizing these enzymatic processes. This includes screening for novel lipases with higher catalytic efficiency and stability, and exploring different reaction media and conditions to maximize the yield of this compound. The table below outlines key parameters that require systematic evaluation in the development of such enzymatic routes.

| Parameter for Optimization | Description | Potential Impact |

|---|---|---|

| Enzyme Source | Screening various microbial lipases (e.g., from Candida antarctica, Candida rugosa) for optimal activity and selectivity. arkat-usa.org | Higher conversion rates and regioselectivity, reducing byproduct formation. |

| Acyl Donor | Evaluating different forms of hexanoic acid (e.g., free acid vs. ethyl ester) to determine the most efficient substrate for transesterification. arkat-usa.org | Improved reaction kinetics and overall yield. |

| Solvent System | Testing various organic solvents (e.g., toluene, hexane) or solvent-free systems to enhance enzyme stability and substrate solubility. arkat-usa.org | Increased reaction efficiency and easier product recovery. |

| Temperature and pH | Determining the optimal temperature and pH for lipase activity to ensure a high rate of synthesis without denaturing the enzyme. researchgate.net | Maximization of enzyme performance and product yield. |

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling for this compound

This compound functions as a prodrug, gradually releasing the active 17β-estradiol as the ester bond is hydrolyzed by enzymes in the body. wikipedia.org This mechanism prolongs the hormone's duration of action. The pharmacokinetic (PK) and pharmacodynamic (PD) profile of estradiol esters is heavily influenced by the nature of the ester side chain. nih.gov While data exists for esters like valerate (B167501), cypionate, and benzoate (B1203000), a comprehensive PK/PD model specifically for this compound is a significant research gap.

Future research should aim to develop a physiologically based pharmacokinetic (PBPK) model for this compound. nih.gov Such a model would simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. Key factors to incorporate would include the rate of release from the injection depot, hydrolysis rates by esterases in the blood and tissues, and the subsequent metabolism of the liberated estradiol. fda.gov

The pharmacodynamic aspect of the model would link the predicted concentrations of released estradiol to its physiological effects, such as the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This integrated PK/PD modeling would be invaluable for understanding the compound's behavior in vivo and predicting its therapeutic window.

| Modeling Component | Key Parameters to Investigate | Significance |

|---|---|---|

| Pharmacokinetics (PK) | Absorption rate from depot, plasma protein binding, tissue distribution, enzymatic hydrolysis rate, clearance of estradiol. nih.gov | Predicts the concentration-time profile of both the ester and active estradiol. |

| Pharmacodynamics (PD) | Receptor binding affinity of released estradiol, dose-response relationships for physiological effects (e.g., gonadotropin suppression). nih.gov | Links drug concentration to biological effect and efficacy. |

| Variability Analysis | Inter-individual differences in esterase activity, body mass, and metabolism. | Helps in understanding the range of responses expected in a population. |

Elucidation of Specific Intracellular Targets and Signaling Networks Beyond Classic ERs

The primary mechanism of action for estradiol esters involves their hydrolysis to estradiol, which then binds to the classic nuclear estrogen receptors, ERα and ERβ. wikipedia.org The esterified forms themselves are considered to have very low affinity for these receptors and are thus biologically inactive until converted. nih.gov However, a significant area of ongoing research is the exploration of estrogen signaling pathways that operate outside of this classical genomic mechanism.

One such pathway involves the G protein-coupled estrogen receptor (GPER), a membrane-bound receptor that mediates rapid, non-genomic estrogenic responses. nih.gov Activation of GPER by estradiol can trigger intracellular signaling cascades, including the production of cyclic AMP (cAMP) and the activation of pathways like PI3K/AKT and Ras/MAPK. frontiersin.org

A critical research gap is whether this compound, or other fatty acid esters of estradiol, can directly interact with and signal through GPER or other membrane-associated targets before hydrolysis. It is plausible that the lipophilic nature of the ester could influence its interaction with cell membranes and membrane-bound receptors. Future studies should investigate the binding affinity of this compound for GPER and assess its ability to initiate these rapid signaling events. Elucidating such interactions could reveal novel biological activities for the prodrug form of the hormone, independent of its conversion to estradiol. mdpi.comfrontiersin.org

Development of Advanced In Vitro and Ex Vivo Systems for Prodrug Metabolism Studies

Understanding the metabolic conversion of this compound to its active form is crucial for characterizing its pharmacokinetic profile. The development and application of advanced in vitro and ex vivo systems are essential for studying the kinetics of this prodrug's metabolism in a controlled environment.

Current in vitro models used for drug metabolism studies include subcellular fractions like human liver microsomes, which contain a high concentration of metabolic enzymes. researchgate.net These systems are valuable for determining metabolic stability and identifying the enzymes responsible for hydrolysis. researchgate.netnih.gov Primary cultures of liver cells, or hepatocytes, offer a more complete system to study both Phase I and Phase II metabolism of the released estradiol. nih.gov

Future research should expand the use of more complex models, such as 3D cell cultures (spheroids) and organ-on-a-chip systems. These models more accurately represent the architecture and function of human tissues, providing more reliable data on metabolic rates. mdpi.com Furthermore, ex vivo studies using fresh tissue explants from various organs (e.g., liver, adipose tissue, uterus) can provide direct insight into tissue-specific differences in the rate of this compound hydrolysis. nih.gov Such systems would allow for a detailed investigation of the enzymatic processes that activate this long-acting estrogen.

Investigation into the Potential for Tissue-Specific Hydrolysis of this compound

The activation of this compound is dependent on the action of non-specific esterase enzymes that cleave the fatty acid side chain. wikipedia.orgnih.gov These esterases are not uniformly distributed throughout the body; their expression and activity levels vary significantly between different tissues. nih.gov For instance, high esterase activity is found in the liver, with intermediate levels in tissues like the breast and colon, and lower activity in the brain. nih.gov

This differential distribution of esterases raises the possibility of tissue-specific hydrolysis of this compound. Such a phenomenon would mean that the prodrug could be activated at different rates in different target tissues, leading to localized variations in active estradiol concentration. This could have important implications for the therapeutic effects and side-effect profile of the compound. For example, higher local activation in mammary tissue compared to uterine tissue could influence cellular responses. oup.com

Future research should focus on quantifying the hydrolysis rates of this compound in various human tissues. This could be achieved using the ex vivo tissue explant models described previously. Comparing the rate of estradiol release in tissues such as the liver, adipose tissue, breast, and uterus would provide a clearer picture of its potential for tissue-specific action. nih.gov Understanding this aspect of its metabolism is key to fully comprehending the biological activity of this long-acting estrogen. nih.gov

Q & A

Basic Question: What are the critical safety protocols for handling Estradiol 17-Hexanoate in laboratory settings?

Methodological Answer:

- Key Precautions : Avoid inhalation, skin/eye contact, and environmental release. Use fume hoods for ventilation and wear PPE: nitrile gloves, lab coats, safety goggles, and respirators if aerosol formation is possible .

- Spill Management : Absorb spills with inert materials (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of waste via regulated chemical disposal channels .

- Storage : Store in a locked, cool, dry environment away from incompatible materials (strong acids/oxidizers) .

Basic Question: How should researchers determine optimal storage conditions for this compound?

Methodological Answer:

- Stability Assessment : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Monitor degradation via HPLC or LC-MS to identify shelf-life thresholds .

- Incompatibility Testing : Expose the compound to strong acids/alkalis and oxidizing agents to assess reactivity. Document changes in purity or physical state .

Advanced Question: What methodologies are recommended for validating analytical techniques for this compound quantification?

Methodological Answer:

- Method Validation Parameters :

- Specificity : Use LC-MS/MS to distinguish this compound from structurally similar metabolites (e.g., Estradiol 17-Acetate) .

- Linearity : Test across a concentration range (e.g., 1–100 ng/mL) with R² ≥ 0.99.

- Accuracy/Precision : Perform spike-and-recovery experiments in biological matrices (e.g., plasma) with ≤15% CV .

- Cross-Validation : Compare results against pharmacopeial standards (USP/EP) for traceability .